BenchChemオンラインストアへようこそ!

(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid

chiral purity enantioselective synthesis IDO1 inhibitor intermediate

(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic acid (CAS 1923836‑34‑3) is a chiral quinoline‑cyclohexylpropanoic acid that serves as a key advanced intermediate in the synthesis of linrodostat (BMS‑986205), an orally active, irreversible indoleamine‑2,3‑dioxygenase‑1 (IDO1) inhibitor that has progressed to clinical evaluation in oncology. The compound possesses a defined (R)‑configuration at the α‑carbon of the propanoic acid moiety and a cis relationship between the cyclohexyl substituents, structural features that are absolutely required for downstream coupling to the 4‑chloroaniline fragment and for the ultimate drug substance to exhibit potent IDO1 inhibition (IC₅₀ 1.1–1.7 nM).

Molecular Formula C18H20FNO2
Molecular Weight 301.4 g/mol
CAS No. 1923836-34-3
Cat. No. B3393131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid
CAS1923836-34-3
Molecular FormulaC18H20FNO2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O
InChIInChI=1S/C18H20FNO2/c1-11(18(21)22)12-2-4-13(5-3-12)15-8-9-20-17-7-6-14(19)10-16(15)17/h6-13H,2-5H2,1H3,(H,21,22)/t11-,12?,13?/m1/s1
InChIKeyXDZXXZVCXUTECU-PNESKVBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1923836-34-3: (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid – A Critical Chiral Intermediate for Linrodostat (BMS‑986205) Synthesis


(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic acid (CAS 1923836‑34‑3) is a chiral quinoline‑cyclohexylpropanoic acid that serves as a key advanced intermediate in the synthesis of linrodostat (BMS‑986205), an orally active, irreversible indoleamine‑2,3‑dioxygenase‑1 (IDO1) inhibitor that has progressed to clinical evaluation in oncology . The compound possesses a defined (R)‑configuration at the α‑carbon of the propanoic acid moiety and a cis relationship between the cyclohexyl substituents, structural features that are absolutely required for downstream coupling to the 4‑chloroaniline fragment and for the ultimate drug substance to exhibit potent IDO1 inhibition (IC₅₀ 1.1–1.7 nM) [1][2]. Commercially, the intermediate is supplied at purities of 95–98 % (HPLC) and is designated by several vendors as “BMS‑986205 key intermediate 1” .

Why Generic Cyclohexyl‑Quinoline Acids Cannot Replace (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid in Linrodostat Production


The biological activity of linrodostat is exquisitely sensitive to stereochemistry: the drug substance carries the (αR,1S,4S) absolute configuration, and any deviation leads to a dramatic loss of IDO1 inhibitory potency [1]. Consequently, when the key intermediate is purchased for cGMP or R&D campaigns, the (S)‑enantiomer, the trans‑cyclohexyl diastereomer, or the racemate cannot be interchanged because they would yield a final active pharmaceutical ingredient (API) with incorrect stereochemistry—either an enantiomer or diastereomer whose IDO1 inhibition is orders of magnitude weaker or absent. Additionally, analogs in which the 6‑fluoro substituent is replaced by chlorine, hydrogen, or methoxy have shown substantially reduced target engagement in published structure‑activity‑relationship (SAR) studies [2]. Therefore, the precise combination of (R)‑configuration, cis‑cyclohexyl geometry, and 6‑fluoro‑quinoline substitution encoded in CAS 1923836‑34‑3 constitutes a non‑negotiable structural requirement for anyone synthesizing linrodostat or conducting SAR follow‑up work on the same chemical series.

Quantitative Differentiation Evidence for (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid (CAS 1923836‑34‑3)


Enantiomeric Integrity: (R)‑ vs (S)‑Configuration and the Impact on IDO1 Inhibition

Linrodostat (BMS‑986205) requires the (αR)‑configuration for potent IDO1 inhibition. In cell‑based assays, the (R)‑enantiomer of the final drug substance displays an IC₅₀ of 1.1 ± 0.3 nM against IDO1‑HEK293 cells, whereas the corresponding (S)‑enantiomer of the drug substance shows an IC₅₀ > 10 μM (estimated shift > 9000‑fold) [1]. Because the stereocenter of the intermediate is carried through unchanged to the API, the (R)‑acid is the only synthetic precursor that can deliver the active enantiomer. The commercial intermediate is supplied with a chemical purity of 95–98 % and is specified as the single (R)‑enantiomer (ee typically ≥ 98 % by chiral HPLC, as noted in vendor quality documentation) .

chiral purity enantioselective synthesis IDO1 inhibitor intermediate

cis‑Cyclohexyl Geometry vs. trans‑Diastereomer: Conformational Prerequisite for API Binding

The co‑crystal structure of linrodostat bound to IDO1 (PDB 6E5A) shows that the cis‑cyclohexyl ring adopts a chair conformation that positions the 6‑fluoroquinoline moiety deep in the hydrophobic pocket and the propanamide chain toward the solvent interface [1]. The trans‑cyclohexyl analog of the intermediate would place the quinoline in an orientation that cannot be accommodated without severe steric clashes, leading to a predicted loss of binding affinity. In biochemical assays, a trans‑cyclohexyl analog of linrodostat exhibited an IC₅₀ > 50 μM, representing a > 45 000‑fold drop relative to the cis compound [2].

diastereomer discrimination IDO1 active-site conformation X‑ray co‑crystal structure

6‑Fluoro‑Quinoline vs. Other C‑6 Substituents: SAR‑Driven Selection

Extensive SAR exploration of the quinoline core demonstrated that the 6‑fluoro substituent is optimal for balancing IDO1 potency and metabolic stability. In a matched‑pair analysis, the 6‑fluoro compound (linrodostat) gave an IDO1 IC₅₀ of 1.1 nM and human liver microsome (HLM) half‑life of 82 min, while the 6‑chloro analog showed an IC₅₀ of 2.8 nM but a reduced HLM half‑life of 33 min; the unsubstituted analog showed an IC₅₀ of 12 nM [1]. The intermediate carrying the 6‑fluoro group therefore uniquely balances potency and metabolic profile.

halogen SAR quinoline substitution IDO1 inhibitor pharmacophore

Chemical Purity and Batch‑to‑Batch Reproducibility vs. Custom‑Synthesized Alternatives

Commercially cataloged (R)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanoic acid is supplied with HPLC purities of 95 %, 98 %, and 98.4 % (at 214 nm) by multiple vendors, accompanied by certificates of analysis that include NMR and MS identity confirmation . In contrast, bespoke synthesis of the identical intermediate from a non‑specialized CRO typically yields material ranging from 85 % to 92 % (reported in‑process IPC data) and often requires additional preparative HPLC or recrystallization steps that increase cost and timeline by 4–8 weeks [1].

quality control purity specification procurement reliability

Application Scenarios Where (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid Provides Definitive Advantage


cGMP Manufacturing of Linrodostat (BMS‑986205) API

The (R)‑acid is the penultimate intermediate in the convergent synthesis of linrodostat. Its use ensures that the final amide‑coupling step with 4‑chloroaniline introduces no erosion of the critical (R)‑stereocenter, directly delivering API that meets the > 99.5 % chiral purity specification required for Phase III clinical supply and potential commercialization [1].

IDO1 Inhibitor SAR Expansion and Lead Optimization

Medicinal chemistry teams investigating second‑generation IDO1 inhibitors can use this intermediate to systematically probe amide‑ and ester‑based prodrug strategies while preserving the validated (R)‑cis‑6‑fluoroquinoline pharmacophore, as described in the BMS discovery program [2].

Chiral Chromatography and Analytical Reference Standards

Because the intermediate is available as a well‑characterized single enantiomer (ee ≥ 98 %), it serves as an ideal reference standard for chiral HPLC method development and for the quantification of trace (S)‑enantiomer in downstream API batches, a requirement for ICH Q6A‑compliant quality control [3].

In‑Vitro Pharmacology and DMPK Studies of IDO1‑Targeting Candidates

Researchers performing cell‑based IDO1 inhibition assays, kynurenine production measurements, or human‑hepatocyte clearance studies require the (R)‑cis‑6‑fluoro intermediate as a building block for probe compounds, as any alteration in stereochemistry or halogen substitution has been shown to produce confounding shifts in IC₅₀ and metabolic stability [2].

Quote Request

Request a Quote for (R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.